molecular formula C15H10N2 B1215685 7H-Pyrido(4,3-c)carbazole CAS No. 205-29-8

7H-Pyrido(4,3-c)carbazole

Cat. No.: B1215685
CAS No.: 205-29-8
M. Wt: 218.25 g/mol
InChI Key: WNKWCVDUFJGGSD-UHFFFAOYSA-N
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Description

7H-Pyrido(4,3-c)carbazole is a heterocyclic compound that belongs to the class of pyridocarbazoles. It is characterized by a fused ring system consisting of a pyridine ring and a carbazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrido(4,3-c)carbazole can be achieved through several methods. One common approach involves the Fischer-indole ring closure followed by dehydrogenation of quinolylhydrazone derivatives of cyclohexanone . Another method includes a chemo- and regioselective tandem [3 + 2] heteroannulation strategy, which combines two mechanistically distinct bond-forming processes .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of palladium-catalyzed Buchwald-Hartwig amination followed by C/N-arylation in a one-pot process .

Chemical Reactions Analysis

Types of Reactions: 7H-Pyrido(4,3-c)carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydropyridocarbazoles .

Scientific Research Applications

7H-Pyrido(4,3-c)carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7H-Pyrido(4,3-c)carbazole involves its interaction with molecular targets and pathways within biological systems. For instance, ditercalinium, a dimer of this compound, exhibits high DNA affinity and bisintercalating ability, which contributes to its potent antitumor properties . This mechanism involves the intercalation of the compound between DNA base pairs, disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

  • 10H-Pyrido[2,3-b]carbazole
  • 7H-Pyrido[3,2-c]carbazole
  • 11H-Pyrido[3,4-a]carbazole

Comparison: 7H-Pyrido(4,3-c)carbazole is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological propertiesFor example, its regioselective synthesis and ability to form stable derivatives make it a valuable compound in medicinal chemistry and material sciences .

Properties

CAS No.

205-29-8

Molecular Formula

C15H10N2

Molecular Weight

218.25 g/mol

IUPAC Name

7H-pyrido[4,3-c]carbazole

InChI

InChI=1S/C15H10N2/c1-2-4-13-11(3-1)15-12-9-16-8-7-10(12)5-6-14(15)17-13/h1-9,17H

InChI Key

WNKWCVDUFJGGSD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3C=NC=C4

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3C=NC=C4

205-29-8

Synonyms

7H-PDCA
7H-pyrido(4,3-c)carbazole

Origin of Product

United States

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